Product packaging for 4-(Methylsulfonyl)pyridine(Cat. No.:CAS No. 17075-15-9)

4-(Methylsulfonyl)pyridine

Cat. No.: B172244
CAS No.: 17075-15-9
M. Wt: 157.19 g/mol
InChI Key: QVHPIEJTHBPITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is foundational to scientific discourse. For 4-(Methylsulfonyl)pyridine, this involves a standardized naming system and unique identifiers.

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . evitachem.com

While this compound is the most common and accepted name, it is important to be aware of other names that may be used in literature or commercial listings. In the case of its tetrachlorinated analog, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (B80623), a notable synonym is Davicil. chemimpex.comtcichemicals.com

The Chemical Abstracts Service (CAS) has assigned the unique identifier 17075-15-9 to this compound. evitachem.comsigmaaldrich.com Its tetrachloro analog is registered under CAS number 13108-52-6. cymitquimica.com

The elemental composition of this compound is represented by the molecular formula C₆H₇NO₂S . evitachem.com This corresponds to a molecular weight of 157.19 g/mol . evitachem.com

For computational and database purposes, the following identifiers are used:

SMILES: CS(=O)(=O)C1=CC=NC=C1 evitachem.com

InChI: InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 evitachem.com

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Registry Number 17075-15-9 evitachem.comsigmaaldrich.com
Molecular Formula C₆H₇NO₂S evitachem.com
Molecular Weight 157.19 g/mol evitachem.com
SMILES CS(=O)(=O)C1=CC=NC=C1 evitachem.com
InChI InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 evitachem.com

Molecular Formula and Molecular Weight

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. jchemrev.com this compound is a notable example of a substituted pyridine, where the electron-withdrawing methylsulfonyl group at the 4-position significantly influences the electronic properties and reactivity of the pyridine ring.

The presence of the methylsulfonyl group (-SO₂CH₃) enhances the compound's solubility and biological activity. evitachem.com This functional group is a key feature in the design of various biologically active molecules. For instance, derivatives of 4-(methylsulfonyl)phenyl have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov Furthermore, research has explored 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as agonists for GPR119, a G-protein-coupled receptor involved in glucose metabolism, highlighting its potential in the development of treatments for type 2 diabetes. jchemrev.comnih.gov

The reactivity of this compound is characterized by several key reaction types. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in substitution reactions. evitachem.com The compound can also undergo condensation reactions with aldehydes and ketones. evitachem.com Additionally, the methylsulfonyl group itself can be further oxidized. evitachem.com These chemical properties make this compound a versatile building block in organic synthesis, enabling the creation of more complex molecules with desired functionalities. a2bchem.com

Importance of Pyridine Core in Chemical Research

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science. rsc.org As a six-membered aromatic heterocycle containing a nitrogen atom, it is a key structural component in a vast number of natural products, including vitamins like niacin (Vitamin B3) and alkaloids. dovepress.commdpi.com In the realm of pharmaceuticals, the pyridine nucleus is present in over 7,000 existing drug molecules and approximately 60% of FDA-approved small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgrsc.org

The significance of the pyridine core stems from several key attributes:

Polarity and Solubility: The nitrogen atom introduces polarity and a site for hydrogen bonding, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing chemists to modify its structure to fine-tune its biological activity and physicochemical properties. enpress-publisher.com

Pharmacological Activity: The incorporation of a pyridine scaffold into a molecule can significantly influence its pharmacological profile, leading to a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. dovepress.comresearchgate.net

Prominent drugs containing a pyridine ring include isoniazid (B1672263) (for tuberculosis), delavirdine (B1662856) (an antiviral), and piroxicam (B610120) (for arthritis), highlighting the scaffold's broad therapeutic relevance. rsc.org

Significance of Sulfonyl Group in Organic Chemistry

The sulfonyl group (R-S(=O)₂-R') is a critical functional group in organic chemistry, particularly valued in drug design and synthesis. sioc-journal.cnnih.gov Comprising a sulfur atom double-bonded to two oxygen atoms, this group is strongly electron-withdrawing and can form hydrogen bonds. sioc-journal.cnnih.gov These characteristics allow it to significantly modulate the properties of a molecule.

Key aspects of the sulfonyl group's significance include:

Modulation of Physicochemical Properties: Introducing a sulfonyl group can enhance a molecule's solubility and metabolic stability. sioc-journal.cn Its polar nature can also be used to block metabolically weak sites in a drug molecule, potentially prolonging its therapeutic action. sioc-journal.cnnamiki-s.co.jp

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxyl groups, allowing chemists to replace those groups while maintaining or improving biological activity. sioc-journal.cn

Therapeutic Applications: Compounds containing sulfonyl groups, such as sulfonamides and sulfones, are integral to a wide array of therapeutic agents. nih.gov They are found in drugs for treating diabetes, bacterial infections, and inflammation. nih.govnih.gov

The structural stability of the sulfonyl group against hydrolysis and reduction makes it a reliable component in the design of robust and effective molecules. nih.govnamiki-s.co.jp

Historical Overview of Methylsulfonylpyridines in Chemical Literature

The exploration of methylsulfonylpyridines and related sulfonyl-substituted heterocycles has evolved over several decades. Early interest in halogenated pyridines as versatile starting materials for creating more complex, functionalized derivatives set the stage for later developments. thieme-connect.com Multi-step procedures were historically required to synthesize specific substituted pyridines, such as those involving tetrachloropyridine intermediates. thieme-connect.com

The synthesis of sulfonyl-substituted pyrimidines, a related class of heterocycles, saw significant developments in the late 20th century. A notable advancement came in 1994 with an oxidation protocol that efficiently converted thiomethyl groups to the desired sulfonyl groups. By the early 2000s, the focus of synthetic chemistry was increasingly on developing more efficient, regioselective methods for creating polysubstituted pyridines, driven by their potential in pharmaceutical and industrial applications. thieme-connect.comresearchgate.net The development of new catalytic systems and a deeper understanding of reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), have been crucial in this progress. researchgate.net The continuous effort to create libraries of diverse pyridine derivatives for biological screening underscores the sustained importance of this area of research. dovepress.com

Current Research Landscape and Emerging Trends

The market for pyridine and its derivatives is experiencing significant growth, driven by its extensive use in the agrochemical and pharmaceutical industries. globenewswire.comgrandviewresearch.com Current research on this compound and its analogues is focused on several promising areas, reflecting broader trends in drug discovery and materials science.

Emerging trends include:

Development of Novel Therapeutics: Researchers are actively exploring methylsulfonylpyridine derivatives for a range of therapeutic targets. This includes their investigation as GPR119 agonists for potential diabetes treatments and as antagonists for the TRPV1 receptor in the development of new analgesics.

Advanced Synthetic Methodologies: There is a strong emphasis on creating more efficient and "green" synthetic routes. researchgate.net This includes the development of one-pot syntheses and the use of novel catalytic systems to improve reaction yields and reduce waste. researchgate.net

Agrochemicals: Pyridine derivatives are crucial in the production of modern herbicides and pesticides, and ongoing research aims to develop more effective and environmentally sustainable crop protection chemicals. globenewswire.comgrandviewresearch.com

Materials Science: The unique electronic properties of these compounds make them candidates for new materials with specific optical or electronic functions.

The global demand for pyridine-based compounds is projected to continue growing, with significant research and development efforts centered in regions with strong chemical manufacturing and pharmaceutical sectors. grandviewresearch.com This indicates a dynamic and expanding future for the study and application of compounds like this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeObservation
Infrared (IR) Characteristic peaks for the sulfonyl group are observed around 1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Shows distinct chemical shifts for the hydrogen atoms on both the methyl and aromatic groups.
Data sourced from EvitaChem. evitachem.com

Table 3: Overview of Recent Research on Methylsulfonylpyridine Derivatives

Derivative ClassResearch FocusKey Finding
2-(4-(methylsulfonyl)phenyl)pyridineGPR119 Agonists (Diabetes)Novel compounds showed potent agonistic activity and effectively lowered blood glucose in animal models.
2-Alkyl/alkenyl substituted pyridinesTRPV1 Antagonists (Pain)Certain derivatives demonstrated strong analgesic profiles in neuropathic pain models.
Imidazo[1,2-a]pyridine (B132010) derivativesAnti-inflammatory AgentsA novel derivative showed potential anti-inflammatory activity in cancer cell lines by modulating key signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B172244 4-(Methylsulfonyl)pyridine CAS No. 17075-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIEJTHBPITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303418
Record name 4-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17075-15-9
Record name 17075-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 Methylsulfonyl Pyridine

General Synthetic Approaches to Pyridine (B92270) Derivatives with Methylsulfonyl Groups

The construction of pyridine rings bearing methylsulfonyl groups can be achieved through various synthetic strategies. These approaches generally involve either building the functionalized pyridine scaffold from acyclic precursors or introducing the sulfonyl group onto a pre-existing pyridine ring.

The pyridine ring system is a fundamental heterocyclic motif found in numerous natural products and active pharmaceutical ingredients. d-nb.info Consequently, a vast number of methods exist for its synthesis. In the context of preparing sulfonylated derivatives, synthetic routes often commence with commercially available or readily synthesized pyridine precursors. evitachem.com The formation of the pyridine core itself can be accomplished through various cyclization reactions, after which the desired functional groups are introduced in subsequent steps. evitachem.com The direct functionalization of the basic pyridine structure is an attractive and efficient strategy for creating complex derivatives. d-nb.inforesearchgate.net

The introduction of a sulfonyl group onto a pyridine ring is a critical transformation. Two primary strategies dominate this area: the oxidation of corresponding methylthio precursors and the direct introduction of the sulfonyl moiety onto the pyridine ring.

A common and reliable method for synthesizing methylsulfonyl pyridines is the oxidation of the corresponding methylthio pyridine (a compound containing a -SCH₃ group). nih.gov This transformation can be achieved using various oxidizing agents.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose. For instance, the oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide to 4-methanesulfonyl-2,3-dimethyl-pyridine-1-oxide was successfully carried out using 30% H₂O₂. orientjchem.org This particular method is noted for being highly atom-economic and proceeding without the need for a solvent or catalyst. orientjchem.org Similarly, the final step in a patented synthesis of a pharmaceutical intermediate involves the oxidation of a 3-2-(4-(methylthio)phenyl)acetylpyridine derivative using hydrogen peroxide in the presence of an alkali metal tungstate (B81510) catalyst. google.com

Peroxy acids are also effective reagents for this oxidation. The oxidation of 2,3,5,6-tetrachloro-4-methylthiopyridine to its corresponding 4-methylsulfonyl derivative was accomplished using two equivalents of peroxyacetic acid. rsc.org Another common oxidant for this type of reaction is meta-chloroperbenzoic acid (mCPBA). vulcanchem.com

Table 1: Selected Examples of Oxidation of Methylthio Pyridine Precursors

Starting Material Oxidizing Agent Product Yield Reference
2,3-Dimethyl-4-(methylthio)pyridine-N-oxide 30% Hydrogen Peroxide 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide 85% orientjchem.org
2,3,5,6-Tetrachloro-4-methylthiopyridine Peroxyacetic Acid (2 equiv.) 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (B80623) Not specified rsc.org
3-2-(4-(methylthio)phenyl)acetylpyridine Hydrogen Peroxide / Sodium Tungstate 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)-phenyl]ethanone Not specified google.com
4-(Methylthiomethyl)pyridine Hydrogen Peroxide (H₂O₂) or mCPBA 4-(Methylsulfonylmethyl)pyridine Not specified vulcanchem.com

The direct C-H sulfonylation of the pyridine ring represents a more streamlined approach, avoiding the need for pre-functionalized thio-precursors. However, achieving regioselectivity, particularly at the C4-position, has been a significant challenge in heterocyclic chemistry. chemistryviews.orgd-nb.infochemrxiv.org

A novel, base-mediated protocol has been developed for the direct, C4-selective sulfonylation of pyridine. chemistryviews.org This method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a nucleophilic sulfinic acid salt, such as sodium para-toluenesulfinate. chemistryviews.org The key to achieving high C4 regioselectivity is the use of N-methylpiperidine as a base in chloroform (B151607) (CHCl₃) as the solvent. chemistryviews.orgd-nb.infochemrxiv.org This combination steers the sulfonylation predominantly to the C4 position, with C4/C2 selectivity ratios greater than 95:5. d-nb.info

Table 2: Optimization of Base and Solvent for C4-Selective Sulfonylation of Pyridine

Entry Solvent Base Yield (%) C4/C2 Ratio Reference
1 CH₂Cl₂ DABCO 75 70:30 d-nb.info
2 CHCl₃ DABCO 78 77:23 d-nb.info
3 CH₂Cl₂ N-Methylpiperidine 73 83:17 d-nb.info
4 CHCl₃ N-Methylpiperidine 79 >95:5 d-nb.info
5 CH₂Cl₂ N-Methylpyrrolidine 71 75:25 chemrxiv.org
6 CHCl₃ N-Methylpyrrolidine 74 79:21 chemrxiv.org

Reactions performed using pyridine, triflic anhydride, and sodium p-toluenesulfinate. DABCO = 1,4-diazabicyclo[2.2.2]octane.

Another direct approach is the reaction of 4-alkylpyridines with aryl sulfonyl chlorides. nih.gov This method proceeds via an initial N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation and subsequent sulfonylation. nih.gov

Methodologies for Sulfonylation

Oxidation of Methylthio Pyridine Precursors

Specific Synthetic Routes to 4-(Methylsulfonyl)pyridine and its Analogs

Building on general principles, specific multi-step syntheses have been designed to produce this compound and its structurally related analogs.

Complex derivatives of this compound are often prepared through multi-step sequences that functionalize a starting pyridine derivative.

One such example is the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate for the drug Dexlansoprazole. orientjchem.orgresearchgate.net The synthesis starts with 2,3-lutidine (B1584814) and proceeds through several key steps:

N-oxidation: 2,3-lutidine is oxidized to the corresponding N-oxide. orientjchem.org

Chlorination: The N-oxide is chlorinated at the 4-position. orientjchem.org

Thiolation: Nucleophilic substitution with sodium hydrosulfide (B80085) (NaSH) followed by alkylation with methyl iodide introduces the methylthio group, forming 2,3-dimethyl-4-(methylthio)pyridine-N-oxide. orientjchem.org

Oxidation: The methylthio group is oxidized to the methylsulfonyl group using 30% H₂O₂. orientjchem.org

N-deoxygenation: The pyridine N-oxide is reduced to the final pyridine derivative. orientjchem.org

Another important analog is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the anti-inflammatory drug Etoricoxib. google.comgoogle.com A patented five-step synthesis begins with 4-(methylthio)benzyl alcohol and proceeds through chlorination, cyanation, condensation with a 6-methylnicotinic ester, and finally hydrolysis/decarboxylation, followed by the key oxidation of the methylthio group to the target sulfone. google.com

A more direct synthesis of a related compound, 4-(methylsulfonylmethyl)pyridine, involves the treatment of 4-(chloromethyl)pyridine (B78701) with sodium methanesulfinate (B1228633) in a solvent like dimethylformamide (DMF). vulcanchem.com

Green Chemistry Approaches in Synthesis

Recent advancements in the synthesis of this compound and its derivatives have focused on improving the environmental footprint of the chemical processes. These approaches aim to reduce waste, improve atom economy, and utilize more environmentally benign reagents and conditions.

E-factor Assessment for Waste Generation

The E-factor, which measures the amount of waste generated per unit of product, is another critical green chemistry metric. In the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, the E-factor for the oxidation of the thiomethyl pyridine-N-oxide intermediate was found to be a low 3.2, indicating minimal waste generation for that specific step compared to other steps in the sequence. researchgate.netorientjchem.org This low E-factor underscores the environmental benefits of the chosen oxidative method. orientjchem.org For comparison, a conventional sulfonation method has a reported E-factor of 5.8, while a catalytic oxidation and a one-pot synthesis method have E-factors of 3.2 and 2.1, respectively. vulcanchem.com

Table 1: Green Chemistry Metrics for Synthesis of a this compound Analogue

Synthetic Step/Method Atom Economy (AE) (%) Reaction Mass Efficiency (RME) (%) E-Factor
Conventional Sulfonation 78 Not Specified 5.8
Catalytic Oxidation 89 Not Specified 3.2
One-Pot Synthesis 91 Not Specified 2.1
N-oxidation of 2,3-lutidine Not Specified Not Specified 12.4
Oxidation of thiomethyl pyridine-N-oxide Not Specified Not Specified 3.2

Data sourced from multiple synthetic approaches for this compound analogues. orientjchem.orgvulcanchem.com

Use of Green Solvents and Catalysts

The choice of solvents and catalysts plays a pivotal role in the greenness of a synthetic process. The use of hydrogen peroxide (H₂O₂) as an oxidant is a notable green approach, as its only byproduct is water. orientjchem.org The oxidation of 4-(methylthiomethyl)pyridine using H₂O₂ is a common method to form the sulfonyl group. vulcanchem.com Furthermore, the use of catalytic quantities of ruthenium(III) chloride (RuCl₃) for the N-oxidation of pyridine derivatives demonstrates a move towards more sustainable catalytic systems. researchgate.netorientjchem.org This method, using molecular oxygen as the primary oxidant, offers high yields under mild conditions. orientjchem.org Ionic liquids are also being explored as environmentally friendly alternatives to conventional organic solvents in various organic syntheses, including those for pyridine derivatives. researchgate.netmdpi.com

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing intermediate isolation and purification steps. researchgate.net Several one-pot methods have been developed for the synthesis of sulfonylated pyridines and related heterocyclic systems.

One such strategy involves the direct formation of the sulfone from alkyl halides using thiourea (B124793) dioxide and trimethyl phosphite, which circumvents the need to isolate intermediates. vulcanchem.com Another efficient one-pot protocol for synthesizing functionalized sulfonylated pyridines employs a nucleophilic aromatic substitution (SNAr) reaction between readily available pyridines and sodium sulfinate salts in the presence of tetrabutylammonium (B224687) chloride. acs.org

Furthermore, a three-component reaction for preparing polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent proceeds in a single pot with high regioselectivity and in good yields, avoiding the need for an acid catalyst. organic-chemistry.org The in-situ generation of the enamine, which then reacts with the alkynone, is a key feature of this efficient process. organic-chemistry.org

Chemo- and Regioselective Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted pyridines like this compound. The functionalization of the pyridine ring can be directed to specific positions by carefully choosing reagents and reaction conditions. researchgate.net

For instance, the reaction of electrophiles with azine N-oxides allows for the selective introduction of substituents at the 2, 3, or 4-positions of the pyridine ring. researchgate.net A method for the direct and regioselective C-4 alkylation of pyridines has been developed using a maleate-derived blocking group, which effectively directs Minisci-type decarboxylative alkylation to the desired position. nih.gov

In the synthesis of polysubstituted pyridines, sequential cross-coupling reactions can be employed to introduce different substituents in a controlled manner. For example, the synthesis of the COX-2 inhibitor Etoricoxib, which contains a methylsulfonylphenyl group, was achieved through the sequential and selective installation of aryl and heteroaryl groups onto a pyridine core using Suzuki reactions. nih.gov The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines also demonstrate how different reaction conditions can direct the substitution to either the chloride or the sulfone group. researchgate.net

Comparative Analysis of Synthetic Methods

A comparative analysis of different synthetic methods reveals a trade-off between yield, atom economy, waste generation, and operational simplicity.

MethodYield (%)Atom Economy (%)E-FactorKey Features
Conventional Sulfonation 65–70785.8Multi-step process, higher waste generation. vulcanchem.com
Catalytic Oxidation 82893.2Higher yield, reduced waste, uses a catalyst. vulcanchem.com
One-Pot Synthesis 75912.1High atom economy, minimal waste, operationally simple. vulcanchem.com

This table provides a generalized comparison based on available data for similar compounds. vulcanchem.com

Conventional methods, such as the oxidation of 4-(methylthio)pyridine (B1329834) or the reaction of 4-halopyridines with sulfinate salts, are often robust but may suffer from lower atom economy and generate more waste. vulcanchem.comresearchgate.net In contrast, modern approaches, particularly one-pot syntheses and those employing green catalysts, often exhibit higher yields, superior atom economy, and lower E-factors. vulcanchem.com For example, the one-pot synthesis of sulfonylated pyridines via an SNAr reaction is noted for its efficiency and concise nature. acs.org The Bohlmann-Rahtz pyridine synthesis, a two-step process involving the condensation of enamines with ethynylketones, offers versatility but can be hampered by the need for high temperatures and intermediate purification. organic-chemistry.org However, modifications to this method, such as using ammonium acetate to generate the enamine in situ, have made it more practical and amenable to one-pot procedures. organic-chemistry.orgorganic-chemistry.org

Efficiency and Yield Optimization

Several methods have been developed for the synthesis of this compound and its substituted analogs, with a strong focus on maximizing yield and process efficiency. A common strategy involves the oxidation of a corresponding 4-(methylthio)pyridine precursor.

One approach describes the oxidation of 4-(methylthiomethyl)pyridine using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the sulfonyl group. vulcanchem.com Another method involves the oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine (B1597031). Using hydrogen peroxide in sulfuric acid at temperatures below 65°C, a yield of 92% with a purity of ≥98% can be achieved. An alternative oxidation using potassium permanganate (B83412) (KMnO₄) in glacial acetic acid at 70–80°C results in yields of 88–90%.

A modified synthesis for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlights several efficiency improvements. researchgate.netorientjchem.org This multi-step process includes:

N-oxidation of 2,3-lutidine with a catalytic amount of RuCl₃. researchgate.netorientjchem.org

A one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide. researchgate.netorientjchem.org

Oxidation of the methylthio group to a methylsulfonyl group using 30% H₂O₂. researchgate.netorientjchem.org

N-deoxygenation with RuCl₃·H₂O to produce 2,3-dimethyl-4-(methylsulfonyl)pyridine. researchgate.netorientjchem.org

This modified route emphasizes milder reaction conditions and the avoidance of harsh reagents. orientjchem.org For instance, the oxidation of 4-methanesulfonyl-2,3-dimethyl-pyridine-1-oxide is achieved in 85% yield. orientjchem.org

The table below summarizes a comparison of different synthetic methods for a tetrachlorinated derivative of this compound.

MethodReagents/ConditionsTemperatureYieldByproducts
H₂O₂/H₂SO₄45% H₂O₂, H₂SO₄, 1.2 hours65°C92%H₂O, SO₄²⁻
KMnO₄/AcOHKMnO₄, CH₃COOH, 2–3 hours70–80°C88–90%MnO₂, CO₂
Safety Considerations in Industrial Scale-Up

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several safety challenges that must be addressed.

Key considerations for industrial production include:

Raw Material Quality: Utilizing high-purity starting materials, such as 4-methylthio-pyridine with ≥99% purity, is crucial to minimize side reactions.

Continuous Flow Systems: Integrating chlorination and oxidation steps into continuous flow systems, such as using tubular reactors for gas-phase chlorination followed by batch oxidizers, can enhance safety and control.

Exothermic Reactions: The oxidation step is often exothermic. Careful temperature control is necessary to prevent runaway reactions. For example, in the oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine with hydrogen peroxide, the temperature is maintained at 65°C.

Waste Management: The generation of acidic waste, particularly in methods using potassium permanganate in acetic acid, requires neutralization steps, adding to the process complexity and cost. The use of large quantities of sodium hydroxide (B78521) for dequaternization in some synthetic routes also presents challenges in terms of raw material usage and waste disposal. google.com

Cost-Benefit Analysis of Reagents and Conditions

The economic viability of producing this compound on a large scale is heavily dependent on the cost of reagents and the efficiency of the reaction conditions.

A "green chemistry" approach to the synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, has been evaluated using metrics like atom economy (AE), reaction mass efficiency (RME), and E-factor (which measures waste generation). researchgate.netorientjchem.org In one modified synthesis, the oxidation step of thiomethyl pyridine-N-oxide had a low E-factor of 3.2, indicating less waste generation compared to other steps in the sequence. researchgate.netorientjchem.org

The table below compares different synthetic methods based on their green chemistry metrics. vulcanchem.com

MethodYield (%)Atom Economy (%)E-Factor
Conventional Sulfonation65–70785.8
Catalytic Oxidation82893.2
One-Pot Synthesis75912.1

The use of expensive catalysts, such as ruthenium(III) chloride, needs to be balanced against the increased yield and milder reaction conditions they may offer. vulcanchem.comresearchgate.netorientjchem.org Catalyst recycling is a key consideration in industrial-scale production to improve cost-effectiveness.

Reactivity Studies and Derivatization

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the methylsulfonyl group, which activates the pyridine ring for certain reactions. vulcanchem.com

Electrophilic and Nucleophilic Substitution Reactions

Pyridine rings with leaving groups at the 2 and 4-positions are susceptible to nucleophilic substitution. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org

In polychlorinated pyridines containing a methylsulfonyl group, the selectivity of nucleophilic substitution depends on the nature of the nucleophile. For instance, in 2,6-di(methylsulfonyl)-3,4,5-trichloropyridine, reaction with amines leads to the displacement of chlorine atoms, while reaction with alkali and sodium alkoxides results in the replacement of the methylsulfonyl groups. researchgate.net

In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related heterocyclic system, the selectivity of substitution is also highly dependent on the nucleophile and reaction conditions. researchgate.netresearchgate.net

Anilines and secondary aliphatic amines in the presence of weak bases selectively displace the chloride group. researchgate.netresearchgate.net

Deprotonated anilines and their carbonyl derivatives, as well as sterically and electronically unbiased primary aliphatic amines, selectively displace the sulfone group. researchgate.netresearchgate.net

The methylsulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution.

The reaction of this compound derivatives with amines is a common method for creating new C-N bonds. In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with various amines have been studied extensively. thieme-connect.com While some primary aliphatic amines show selectivity for displacing the sulfone group, many other amines, including 2-, 3-, or 4-aminopyridine, react unselectively, leading to mixtures of products. thieme-connect.com

The reactivity with other nucleophiles has also been explored. For example, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine can undergo substitution reactions with thiols. The methylsulfonyl group itself can be displaced by certain nucleophiles. For instance, in 2-(methylsulfonyl)nicotinonitrile, the methylsulfonyl group is eliminated upon reaction with thiols.

Selective Displacement of Halogen and Sulfone Groups

Oxidation and Reduction Reactions

The chemical behavior of this compound and its derivatives is characterized by their participation in oxidation and reduction reactions. The methylsulfonyl group, a key feature of this compound, can be further oxidized under strong oxidizing conditions. For instance, the oxidation of the sulfur atom in the methylsulfonyl group can lead to the formation of sulfoxide (B87167) or sulfone derivatives. ambeed.com A common method for the oxidation of a precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine, to 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine involves dissolving it in concentrated sulfuric acid and adding 45% hydrogen peroxide. This exothermic reaction is maintained at 65°C and results in a 92% yield of the desired product with high purity.

Another example involves the oxidation of 4-methylthio-pyridine-N-oxide using 30% hydrogen peroxide to produce this compound-N-oxide. orientjchem.orgresearchgate.net This method is considered highly atom-economic and is performed without solvents or catalysts. orientjchem.org Subsequently, the N-oxide can be deoxygenated using RuCl3·H2O to yield the corresponding this compound derivative. orientjchem.orgresearchgate.net

Reduction reactions of the sulfonyl group can lead to sulfide (B99878) or thiol derivatives. ambeed.com While the chlorinated pyridine ring in derivatives like 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine is generally stable, the compound can be reduced to form different derivatives, although this is less common.

Annulation Reactions

Annulation reactions involving derivatives of 4-(methylsulfonyl)phenyl have been utilized to construct complex heterocyclic structures. One notable application is the reaction of α-aryl ketones with vinamidinium hexafluorophosphate (B91526) salts to synthesize 3-arylpyridines. nih.govacs.org This reaction is particularly efficient when the vinamidinium salt contains electron-withdrawing groups. nih.govacs.org This methodology has been successfully applied to the preparation of the COX-2 specific inhibitor, 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine. nih.govacs.org

Furthermore, the van Leusen reaction, a method for synthesizing imidazoles, has been adapted for the annulation of secondary alicyclic amines to form ring-fused imidazoles. nih.gov This process involves an oxidative imine formation followed by the annulation reaction. nih.gov This approach has been instrumental in the synthesis of fadrozole, a potent aromatase inhibitor, where a derivative containing a 4-(methylsulfonyl)phenyl group could potentially be involved in similar synthetic strategies. nih.gov

Alkylation Reactions

Alkylation reactions of pyridine derivatives are crucial for introducing alkyl groups at specific positions on the pyridine ring. Achieving regioselectivity, particularly at the C-4 position, can be challenging. chemistryviews.org To address this, methods involving the use of blocking groups on the pyridine nitrogen have been developed. chemistryviews.org A practical approach utilizes a fumarate (B1241708) blocking group derived from inexpensive maleic acid, which can be introduced in two steps without purification. chemistryviews.org The resulting pyridinium (B92312) salt is a stable solid that can be used in various alkylation reactions under acid-free Minisci conditions with a range of carboxylic acids to yield C-4-alkylated pyridines. chemistryviews.org

In the context of preparing intermediates for pharmaceuticals, the alkylation of piperidine (B6355638) derivatives is also significant. An enantioselective alkylation has been applied to the synthesis of an anticancer agent, involving the reaction of 3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridine with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. buchler-gmbh.com

Reaction with Sulfonyl Azides

Sulfonyl azides are versatile reagents in organic synthesis, particularly for the formation of C-N bonds and the synthesis of nitrogen-containing heterocycles. They are effective azidating agents for nucleophilic radicals. nih.gov The reaction of enaminones with sulfonyl azides can lead to two competing reaction pathways, resulting in either 4-azoloyl-NH-1,2,3-triazoles and sulfonamides, or azolyl diazoketones and N-sulfonamidines. researchgate.net The direction of this reaction is influenced by the electronic nature of the substituents on the arylsulfonyl azide (B81097) and the solvent used. researchgate.net For instance, electron-donating groups favor the formation of triazoles, while highly electrophilic sulfonyl azides promote the formation of diazoketones. researchgate.net

Furthermore, organocatalytic enamine–azide [3 + 2] cycloadditions between β-keto sulfones and aryl azides can be performed at room temperature in the presence of a catalytic amount of pyrrolidine (B122466) to produce novel 1,2,3-triazole compounds in good to excellent yields. acs.org

Catalytic Applications in Synthesis

This compound and its derivatives also play a role in catalytic applications, either as ligands in metal-catalyzed reactions or by participating directly in organic transformations.

Use as a Ligand in Metal-Catalyzed Reactions

Pyridine-based ligands are widely used to accelerate palladium-catalyzed C(sp³)–H functionalization of amide substrates. nih.gov For instance, in the arylation of alanine (B10760859) derivatives, a pyridine-based ligand can direct monoarylation at the methyl C(sp³)–H bond. nih.gov The development of novel pyridine-type ligands has enabled C(sp³)–H functionalization of free carboxylic acids. nih.gov

In nickel-catalyzed cross-coupling reactions, 2-(methylsulfonyl)pyridine (B98560) has been used as a coupling partner with aryl iodides. cas.cn This reductive cross-coupling reaction proceeds via selective C(sp²)–S bond cleavage to form biaryls. cas.cn

Role in Organic Transformations

Derivatives of this compound are key intermediates in the synthesis of various biologically active molecules. For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a crucial intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor. google.com The synthesis of this intermediate often involves the oxidation of a thiomethyl precursor. acs.org

Furthermore, Suzuki-Miyaura coupling reactions are employed to synthesize complex molecules containing the 4-(methylsulfonyl)phenyl moiety. acs.org For instance, the coupling of a chloropyridyl compound with a benzeneboronic acid derivative in the presence of a palladium catalyst is a key step in synthesizing certain COX-2 inhibitors. acs.org

Advanced Spectroscopic and Structural Characterization of 4 Methylsulfonyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. rsc.org For 4-(Methylsulfonyl)pyridine, both ¹H and ¹³C NMR, alongside more advanced techniques, have been pivotal in confirming its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound presents a distinct set of signals that are characteristic of its substituted pyridine (B92270) ring and methylsulfonyl group. The aromatic protons on the pyridine ring typically appear as distinct multiplets in the downfield region, generally between δ 7.2 and 8.5 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the sulfonyl group.

The protons of the methyl group attached to the sulfonyl moiety are observed as a sharp singlet, a reflection of their chemical equivalence. This singlet typically resonates at approximately δ 3.1 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, further corroborating the assigned structure.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons 7.2 - 8.5 Multiplet
Methyl Protons (-SO₂CH₃) ~ 3.1 Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region of the spectrum. The carbon atom attached to the sulfonyl group is significantly influenced by the electron-withdrawing nature of the substituent. The methyl carbon of the sulfonyl group appears at a characteristic chemical shift, typically around 44.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Pyridine Ring Carbons Varies (Aromatic Region)
Methyl Carbon (-SO₂CH₃) ~ 44.0

Note: Specific assignments for each pyridine carbon require more advanced NMR techniques and comparison with computational data.

Advanced NMR Techniques (e.g., 2D NMR, STD NMR for ligand-protein interactions)

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons. rsc.orglibretexts.org For instance, COSY spectra would reveal the coupling between adjacent protons on the pyridine ring, while HSQC would correlate each proton with its directly attached carbon atom.

Furthermore, Saturation Transfer Difference (STD) NMR has emerged as a powerful tool for studying the binding of ligands to proteins. rsc.orgceitec.euresearchgate.net In the context of medicinal chemistry, where this compound might serve as a fragment or lead compound, STD NMR can identify which parts of the molecule are in close proximity to the protein's binding site. nottingham.ac.ukmdpi.com This technique relies on the transfer of saturation from the protein to the bound ligand, providing valuable information about the binding epitope. rsc.orgfu-berlin.de

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. researchgate.netvulcanchem.comnih.gov This high level of precision is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Fragmentation Pathways and Structural Elucidation

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. libretexts.orgnih.gov A common fragmentation pathway involves the loss of the sulfonyl group (SO₂) or the methyl group (CH₃). The fragmentation of the pyridine ring itself can also lead to a series of diagnostic fragment ions. By analyzing the m/z values of these fragments, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of this compound. For related compounds, fragmentation patterns often show losses corresponding to the methylsulfonyl group and the aromatic ring systems.

Table 3: Common Fragmentation Losses in the Mass Spectrum of Sulfonylated Pyridines

Neutral Loss Mass (amu) Interpretation
SO₂ 64 Loss of the sulfonyl group
CH₃ 15 Loss of the methyl group

Note: The specific fragmentation pattern can be influenced by the ionization technique employed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic vibrations of its two main functional components: the sulfonyl group (-SO₂-) and the pyridine ring.

The sulfonyl group is well-known for its strong and distinct absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the sulfur-oxygen double bonds (S=O) are particularly prominent. Typically, the asymmetric stretch appears at a higher frequency than the symmetric stretch. For sulfones, these bands are generally observed in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). In sulfonylated pyridine derivatives, these values can be slightly shifted due to the electronic influence of the aromatic ring. For instance, strong absorption bands corresponding to S=O stretching vibrations have been identified at approximately 1330 cm⁻¹ and 1150 cm⁻¹ in related sulfonylpyridine compounds. The C-S bond also exhibits a stretching vibration, though it is generally weaker and appears in the 750–650 cm⁻¹ range. vulcanchem.com

The pyridine moiety, as a heteroaromatic system, displays several characteristic vibrational modes. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. The aromatic C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. The ring stretching vibrations, which are highly characteristic of the aromatic system, are found in the 1600–1400 cm⁻¹ range. elixirpublishers.com Specifically, the C=N ring stretching vibration in pyridine and its derivatives often results in a strong band between 1600 and 1500 cm⁻¹. elixirpublishers.com

Table 1: Characteristic IR Vibrational Frequencies for this compound Moieties
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Sulfonyl (-SO₂)Asymmetric S=O Stretch1330 - 1360 vulcanchem.com
Symmetric S=O Stretch1120 - 1150 vulcanchem.com
Pyridine RingAromatic C-H Stretch3000 - 3100
C=C and C=N Ring Stretch1400 - 1600 elixirpublishers.com
C-H Out-of-Plane Bending800 - 950 elixirpublishers.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not widely published, analysis of closely related sulfonylpyridine derivatives allows for a well-founded prediction of its crystallographic properties. For example, the crystal structure of 2-[(dichloromethane)sulfonyl]pyridine was determined to be in the monoclinic system with a P2₁/n space group. iucr.org Similarly, [2-chloro-4-(methylsulfonyl)phenyl]methanol also crystallizes in a monoclinic system with a P2(1)/c space group. researchgate.net It is therefore highly probable that this compound would also crystallize in a common, relatively low-symmetry system such as monoclinic or orthorhombic. The sulfur atom in the sulfonyl group is expected to have a distorted tetrahedral geometry. researchgate.net

Table 2: Typical Crystallographic Parameters for Related Sulfonylpyridine Compounds
ParameterExample CompoundValueReference
Crystal System2-[(dichloromethane)sulfonyl]pyridineMonoclinic iucr.org
Space GroupP2₁/n
Crystal System[2-chloro-4-(methylsulfonyl)phenyl]methanolMonoclinic researchgate.net
Space GroupP2(1)/c
Sulfur Atom Geometry[2-chloro-4-(methylsulfonyl)phenyl]methanolDistorted Tetrahedral researchgate.net

The crystal packing of this compound would be stabilized by a variety of non-covalent intermolecular interactions. The electron-withdrawing sulfonyl group and the electron-deficient pyridine ring create opportunities for specific interactions.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Therefore, in the presence of co-crystallized solvents or if considering interactions with other molecules, C–H···O hydrogen bonds are likely to form. researchgate.net The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, leading to potential C–H···N interactions. iucr.org

π–π Stacking: Aromatic rings, such as pyridine, frequently engage in π–π stacking interactions, which are crucial for the stabilization of crystal lattices. nih.gov In pyridinium (B92312) derivatives, parallel displaced face-to-face arrangements have been observed with centroid-to-centroid distances between 3.3 and 3.5 Å. nih.gov Given the planar nature of the pyridine ring in this compound, similar π–π stacking interactions are expected to play a significant role in its crystal structure, likely organizing the molecules into layered or stepped arrangements. iucr.orgnih.gov

Crystal Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is characterized by electronic transitions involving its aromatic system and heteroatoms. The primary types of transitions expected are π → π* and n → π*. upi.edu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other unsaturated systems. The pyridine ring in this compound will give rise to strong absorptions in the UV region corresponding to these transitions. upi.edu

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity than π → π* transitions. slideshare.net

The exact absorption maxima (λmax) are dependent on the solvent used, but for pyridine and its derivatives, π → π* transitions are often observed below 280 nm. The strongly electron-withdrawing sulfonyl group can influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to unsubstituted pyridine.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for chiral molecules. nih.gov Since this compound is an achiral molecule, it will not produce a CD spectrum on its own. However, CD spectroscopy could be employed to study its interactions with chiral entities, such as proteins or DNA, where a chiral environment could induce a CD signal. nih.govresearchgate.net

Chiral Studies (if applicable to derivatives)

While this compound itself is an achiral molecule, its scaffold is utilized in the synthesis of more complex chiral derivatives. Research in this area explores the introduction of chirality to create molecules with specific stereochemistry for applications such as asymmetric catalysis, materials science, and pharmacology.

Studies have been conducted on pyridine-based derivatives for potential use as chiral dopants in liquid crystals. nih.govcore.ac.uk In one such study, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions, including compounds bearing a 4-(methylsulfonyl)phenyl group. nih.govcore.ac.uk The potential of these new, chiral biphenyl-like structures to act as chiral dopants was investigated using Density Functional Theory (DFT) to calculate their dipole moments, a key parameter for such applications. nih.govcore.ac.uk

Furthermore, the broader field of asymmetric synthesis often uses pyridine precursors to generate chiral piperidines, which are important structural motifs in many natural products and pharmaceuticals. acs.orgmdpi.com The development of enantioselective hydrogenation methods for pyridine rings is an active area of research, demonstrating a pathway from achiral pyridines to valuable chiral products. acs.org The synthesis of highly conjugated, chiral bridging ligands based on pyridine building blocks has also been reported for applications in materials science, where defined stereochemistry can influence the properties of coordination polymers. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methylsulfonyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the fundamental properties of 4-(Methylsulfonyl)pyridine can be understood at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scispace.comrsc.org DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry of pyridine (B92270) derivatives and to predict various properties. mdpi.comnih.gov The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, a characteristic that significantly influences the electronic properties of the pyridine ring.

Quantum mechanical calculations on analogous structures, such as 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, have been performed using DFT with a standard 6-31G** basis set to determine electronic structure, dipole moment, and other parameters. researchgate.net Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the energies of the frontier molecular orbitals. mdpi.comindianchemicalsociety.com These descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, indicating the tendency of a molecule to donate or accept electrons. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. acs.org

Studies on similar heterocyclic compounds have demonstrated that these DFT-derived parameters are crucial for understanding their reactivity profiles. mdpi.comdntb.gov.ua For instance, a higher chemical potential (more negative value) suggests a greater reactivity. mdpi.com

DescriptorFormulaSignificance
Ionization Potential (IP)IP ≈ -EHOMOEnergy needed to remove an electron
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when gaining an electron
Electronegativity (χ)χ = (IP + EA) / 2Ability to attract electrons
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution
Softness (S)S = 1 / ηEase of polarization
Electrophilicity Index (ω)ω = μ2 / (2η)Electrophilic power

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. ethz.ch It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. acs.org

A smaller HOMO-LUMO gap generally indicates higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. acs.org The electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy of the LUMO, which can enhance the electrophilicity of the molecule. FMO analysis of related compounds has shown that the HOMO and LUMO are often distributed across the entire molecule, indicating π and π* character, respectively. researchgate.net

OrbitalEnergy (eV)Significance
HOMO(Typical negative value)Electron-donating ability
LUMO(Typical less negative or positive value)Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its interaction with other chemical species. researchgate.net The MEP is typically represented by a color-coded map, where different colors indicate different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green regions: Represent areas of neutral potential.

For molecules containing sulfonyl groups, the negative potential is often localized over the oxygen atoms of the SO2 group. researchgate.net In the case of this compound, the nitrogen atom of the pyridine ring would also be expected to be a region of negative potential, making it a potential site for protonation or interaction with electrophiles. mdpi.com MEP analysis of similar heterocyclic compounds has been used to understand their reactivity and intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. bohrium.com

Conformational Analysis and Flexibility

MD simulations can be used to explore the conformational landscape of a molecule, identifying its stable conformers and the energy barriers between them. researchgate.netresearchgate.net For a molecule like this compound, the primary source of conformational flexibility would be the rotation around the C-S bond connecting the pyridine ring and the methylsulfonyl group. Geometry optimization calculations, often performed as a precursor to MD simulations, can reveal the preferred molecular conformation by identifying the dihedral angles that minimize steric interactions.

Studies on related flexible molecules have shown that MD simulations, often spanning nanoseconds, can effectively sample different conformations and provide a picture of the molecule's flexibility. massbio.orgmdpi.com The analysis of trajectories from MD simulations can reveal the range of motion of different parts of the molecule and the preferred orientations of substituent groups.

Solvent Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these interactions. chemrxiv.orgmdpi.com By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. chemrxiv.org

Theoretical studies on similar compounds have shown that solvent polarity can play a significant role in the molecule's properties. sibran.ru For instance, the reactivity of a pyridine derivative was found to be solvent-dependent, with different energy gaps observed in water, ethanol, and the gas phase. researcher.life The choice of solvent can also influence the conformational preferences of a molecule. researchgate.net In MD simulations, properties such as the radial distribution function (RDF) can be calculated to quantify the structuring of solvent molecules around specific sites on the solute. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound or its derivatives, will bind to the active site of a target protein.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies have been instrumental in understanding the interactions between ligands containing the 4-(methylsulfonyl)phenyl moiety and various protein targets. These studies predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Examples of Predicted Binding Interactions for this compound Derivatives

Target ProteinInteracting ResiduesType of InteractionReference
Cyclooxygenase-2 (COX-2)Arg-513, His-90Hydrogen Bond nih.gov
Epidermal Growth Factor Receptor (EGFR)Met793Hydrogen Bond tandfonline.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cys919Hydrogen Bond ekb.eg
FMS-like tyrosine kinase 3 (FLT3)Cys694Hydrogen Bond nih.gov

Identification of Key Binding Sites and Residues

A significant outcome of molecular docking is the identification of the specific binding site on the protein and the key amino acid residues involved in the interaction. For derivatives of this compound, the methylsulfonylphenyl group often plays a pivotal role in anchoring the molecule within the binding pocket.

In the case of COX-2 inhibitors, molecular modeling has revealed that the methylsulfonyl group fits into a secondary pocket of the enzyme's active site. nih.gov Key residues, such as Arginine-513 (Arg-513) and Histidine-90 (His-90), have been identified as forming hydrogen bonds with the sulfonyl group, which is a critical interaction for potent and selective inhibition. nih.gov Similarly, in studies on EGFR and HER2 inhibitors, the 4-methylsulfonylbenzene scaffold has been shown to interact with key residues in the respective binding sites. tandfonline.com For example, docking studies of certain hydrazone derivatives containing this scaffold showed interactions with the methionine residue (Met793) in the hinge region of EGFR. tandfonline.com

The identification of these key residues is crucial for understanding the mechanism of action and for the rational design of new, more potent inhibitors. It allows medicinal chemists to modify the ligand structure to optimize interactions with these specific residues, thereby enhancing binding affinity and biological activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a compound with its biological activity.

Correlation of Structural Features with Biological Activities

Structure-Activity Relationship (SAR) studies on derivatives of this compound have provided valuable insights into how specific structural modifications influence their biological activities. For example, in a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines developed as COX-2 inhibitors, it was found that introducing a substituent at the C5 position of the central pyridine ring was optimal for COX-2 activity. bohrium.com Specifically, a 5-chloro substituent resulted in a potent and selective compound. bohrium.com

Furthermore, the nature and position of substituents on the pyridine ring can dramatically affect activity. In a study of TRPV1 antagonists, shifting the nitrogen atom to the 4-position of the pyridine ring led to a significant decrease in antagonistic activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the ligand.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between chemical structure and biological activity. gu.senih.gov For a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives, a 3D-QSAR model was developed that successfully correlated the steric and electrostatic fields of the molecules with their COX-2 inhibitory activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds.

Design of Novel Analogs with Enhanced Activity

The insights gained from SAR and QSAR studies are directly applied to the design of novel analogs with improved potency and selectivity. By understanding which structural features are critical for activity, chemists can make targeted modifications to a lead compound.

For instance, based on the SAR of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, introducing a methyl group on the second pyridinyl moiety led to a compound with good in vivo potency. bohrium.com In the development of FLT3 inhibitors, structural modifications to an initial lead compound containing a 4-(methylsulfonyl)phenyl group led to the discovery of more potent and balanced inhibitors of both wild-type and mutant forms of the enzyme. nih.gov This iterative process of design, synthesis, and testing, guided by SAR and QSAR, is a cornerstone of modern drug discovery. mdpi.com

The goal is to optimize the ligand's fit within the target's binding site, enhance key interactions, and improve pharmacokinetic properties. This can involve modifying existing functional groups, introducing new ones, or altering the core scaffold of the molecule. mdpi.comnih.gov

Chemoinformatics and Database Mining

Chemoinformatics involves the use of computational methods to analyze chemical information. Database mining, a key aspect of chemoinformatics, is the process of searching large chemical databases to identify compounds with desired properties or to find novel chemical scaffolds. researchgate.net

Public and commercial databases like PubChem, ChEMBL, and ZINC contain vast amounts of information on chemical structures and their biological activities. Mining these databases can be a starting point for a drug discovery project. For example, researchers can search for all compounds containing the this compound scaffold and analyze their reported biological activities to identify potential new uses for this chemical entity.

Chemoinformatics tools can also be used to predict the properties of this compound and its derivatives, such as their drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. researchgate.net This in silico analysis helps to prioritize which compounds to synthesize and test, saving time and resources. For example, predictive models like PASS (Prediction of Activity Spectra for Substances) can forecast the biological activity spectrum of a compound based on its structure, offering clues to its potential therapeutic applications. way2drug.com This approach facilitates the virtual screening of large compound libraries to identify promising hits for further investigation. researchgate.net

Accessing Chemical Substance Information (e.g., CAS SciFinder, PubChem, ChemSpider)

Accessing comprehensive information for a specific chemical substance like this compound is a foundational step in computational and theoretical research. This process typically involves querying established chemical databases such as CAS SciFinder, PubChem, and ChemSpider. These platforms serve as centralized repositories for chemical structures, properties, identifiers, and literature references.

CAS SciFinder is a comprehensive database of chemical information provided by the Chemical Abstracts Service (CAS). It is considered an authoritative source for chemical substances and their related data, including CAS Registry Numbers®, chemical structures, names, and regulatory information. cas.org A search for a compound within SciFinder allows researchers to retrieve a wealth of information, including literature references where the compound is mentioned, its properties, and reaction schemes involving it. For a specific compound like this compound, a researcher would typically search by its name, CAS Registry Number (17075-15-9), or by drawing its chemical structure.

PubChem is a freely accessible public database maintained by the National Center for Biotechnology Information (NCBI). It contains information on chemical substances, including their names, molecular formulas, structures, physical and chemical properties, and bioactivity data. While a direct entry for this compound was not retrieved, a search for its derivatives, such as 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (B80623) (PubChem CID: 61579), reveals the depth of available data. wikidata.orgchemimpex.com This includes:

Identifiers : CAS number, molecular formula, InChI, InChIKey, and canonical SMILES. fda.gov

Computed Properties : Molecular weight, XLogP3 (a measure of hydrophobicity), hydrogen bond donor/acceptor counts, and rotatable bond count.

Spectral Information : Links to experimental spectra if available.

Safety and Hazards : GHS classification information.

ChemSpider , a free chemical structure database provided by the Royal Society of Chemistry, offers similar functionalities. It allows users to search by chemical name, synonym, or structure. An entry for a compound on ChemSpider, such as its derivative Davicil, provides aggregated information from various sources, including names and synonyms, structural identifiers, and links to suppliers and other databases. wikidata.org

The general workflow for accessing information on these platforms involves:

Navigating to the database's search interface.

Entering an identifier for the target compound. The most precise identifiers are the CAS Registry Number or the InChI/InChIKey. Structure-based searches are also highly effective.

Reviewing the resulting compound page to gather necessary data, such as molecular weight, formula, and links to relevant literature and patents. uni.lu

Structural Similarity Searches

Structural similarity searching is a powerful computational tool used to identify compounds with structural features comparable to a query molecule. This technique is fundamental in medicinal chemistry and drug discovery for identifying potential leads, predicting a compound's biological activity, or exploring the chemical space around a known active molecule. The principle is that structurally similar molecules are likely to have similar physicochemical and biological properties.

Databases like PubChem and other specialized tools like ChemMine and SwissSimilarity offer robust platforms for conducting these searches. expasy.org The process involves using the chemical structure of a query compound, in this case, this compound, to search a large database of chemical structures.

The search algorithms are typically based on molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features within a molecule. The similarity between two molecules is then quantified using a similarity index, such as the Tanimoto coefficient, which compares their respective fingerprints.

A typical workflow for a structural similarity search is as follows:

The user provides the structure of the query molecule, this compound, often by drawing it in a chemical sketch tool or providing its SMILES or InChI string. rcsb.org

The system calculates the fingerprint of the query molecule.

This fingerprint is compared against a pre-computed fingerprint library for a large collection of compounds, such as the entire PubChem or ChEMBL database.

The search returns a list of compounds from the database, ranked by their similarity score to the query molecule.

This method allows researchers to find compounds that are not identical but share key structural motifs. For example, a search using this compound might identify other pyridine derivatives with sulfonyl groups or similar electronic and steric properties. Advanced approaches, such as those using feature tree descriptors, represent molecules as tree structures, allowing for more nuanced comparisons and the exploration of vast combinatorial chemical spaces. researchgate.net This is particularly useful for navigating large virtual libraries to find novel compounds with desired properties. researchgate.net

Applications and Advanced Research Areas of 4 Methylsulfonyl Pyridine

Agricultural Chemistry

Derivatives of 4-(methylsulfonyl)pyridine are significant in agricultural chemistry, serving as key components in the creation of various agrochemicals. chemimpex.coma2bchem.com A chlorinated derivative, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (B80623), is particularly noted for its applications in this field. chemimpex.com

Herbicidal Applications and Mechanisms of Action

This compound derivatives are crucial intermediates in synthesizing herbicides. chemimpex.com These compounds are effective in controlling unwanted plant growth, which helps to improve crop yield and quality. chemimpex.com The mechanism of action for herbicides derived from related sulfonyl compounds often involves inhibiting key plant enzymes. One such target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for the biosynthesis of essential molecules in plants. Inhibition of HPPD disrupts photosynthesis, leading to the death of the weed. Another common mechanism for pyridine-based herbicides is mimicking plant growth hormones called auxins, which disrupts normal cell division and growth. nih.govwssa.net Other related herbicides, the sulfonylureas, act by inhibiting acetolactate synthase (ALS), an enzyme necessary for producing certain amino acids, thereby halting plant growth. umn.edu

Fungicidal Properties

Certain derivatives of this compound exhibit significant fungicidal and antimicrobial properties. wikipedia.org For example, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, also known as TCMSP, is used to control fungal growth. nih.gov This compound is effective against a broad spectrum of microorganisms. It is also used as a biocide in antifouling paints for aquaculture to prevent the growth of microorganisms on submerged surfaces. nih.gov The mechanism of action involves the reactive chlorine atoms and the methylsulfonyl group, which can inhibit the activity of essential proteins and enzymes in the microorganisms.

Development of Agrochemical Intermediates

This compound and its related structures are valuable building blocks, or intermediates, for a variety of agrochemicals, including herbicides, fungicides, and pesticides. chemimpex.coma2bchem.comgreatwallchemicals.comgcint.in The presence of the methylsulfonyl group can influence the chemical reactivity and binding affinity of the final molecule, which can modulate various biochemical pathways. The unique structure and reactivity of these pyridine (B92270) derivatives allow for the creation of complex and functionalized molecules tailored for specific agricultural uses. a2bchem.com For instance, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine is a key intermediate in the synthesis of various agrochemicals due to its potent herbicidal properties. chemimpex.com

Materials Science and Engineering

In the field of materials science, this compound and its derivatives are utilized for their ability to enhance the properties of materials like specialty coatings and polymers. chemimpex.com

Formulation of Specialty Coatings and Polymers

Derivatives such as 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine are used in formulating specialty coatings. chemimpex.comihs.com This compound is an ingredient in antifouling paint compositions, which prevent the buildup of organisms on underwater structures. google.com The inclusion of such pyridine compounds can create coatings with high antifouling performance and excellent resistance to cracking. google.com In polymer science, the unique properties of polyether backbones, such as high flexibility and hydrophilicity, are valued, and modifying agents can be used to achieve desired characteristics in the final polymer. acs.org

Material TypeRole of this compound DerivativeResulting Property EnhancementPotential Application
Antifouling PaintBiocidal AdditiveHigh antifouling character, resistance to cracking. google.comCoatings for ships and underwater structures. google.com
Specialty PolymersModifying AgentEnhanced durability and resistance to environmental factors. chemimpex.comHigh-performance materials for demanding environments. chemimpex.com

Enhancement of Material Durability and Environmental Resistance

The use of this compound derivatives in material formulations enhances their durability and resistance to environmental factors. chemimpex.com For example, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine helps protect materials from degradation. chemimpex.com When incorporated into coatings, these compounds improve resistance to corrosion. ihs.com A chlorinated derivative, TCMSP, degrades faster under UV exposure compared to some other biocides, which can be a consideration in environmental persistence. The addition of these compounds to materials like polyvinyl chloride (PVC) has been shown to affect fungal colonization, indicating an impact on the material's resistance to biological degradation. nih.gov

Property EnhancedMechanism of Enhancement
Antifouling PerformanceActs as a biocide, preventing the growth of marine organisms on coated surfaces. nih.govgoogle.com
DurabilityEnhances resistance to environmental factors and degradation. chemimpex.com
Resistance to BiodegradationInhibits the colonization and growth of microorganisms like fungi on the material surface. nih.gov

Synthesis of Porous Materials and Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic ligands. hokudai.ac.jp The unique properties of these materials, such as high porosity and tunable structures, make them promising for applications like gas separation and storage. hokudai.ac.jpwuttkescience.comrsc.org

The pyridine moiety is a common building block in the design of ligands for these frameworks. rsc.org Specifically, derivatives of this compound have been successfully employed in the synthesis of porous coordination polymers. Researchers have utilized 4-(methylsulfonyl)benzoate, a carboxylate derivative, as a ligand to create light metal coordination polymers. hokudai.ac.jp The methylsulfonyl group in this ligand is notable for being a charge-polarized, neutral coordination moiety, which influences the resulting structure and properties of the polymer. hokudai.ac.jp

A key research focus is the development of materials with selective gas adsorption capabilities, particularly for separating carbon dioxide (CO₂) from other gases like methane (B114726) (CH₄). hokudai.ac.jp For example, a flexible copper(II) porous coordination polymer demonstrated high CO₂/CH₄ selectivity, highlighting the potential of these materials in applications related to global warming mitigation. hokudai.ac.jp The structural diversity of coordination polymers can be systematically tuned by altering the metal ions or the organic ligands, such as those derived from this compound, to create frameworks with specific channel sizes and properties. hokudai.ac.jprsc.orgrsc.org

Table 1: Examples of Pyridine-Based Ligands in Coordination Polymer Synthesis

Ligand Metal Ion(s) Resulting Structure/Application Reference
4-(Methylsulfonyl)benzoate Light Metals (e.g., Mg²⁺) Water-tolerant coordination polymer, structural diversification hokudai.ac.jp
di-9,10-(pyridine-4-yl)-anthracene (dpa) Co²⁺, Cd²⁺ 2-fold interpenetrating networks, selective CO₂ adsorption rsc.org
trans-4-(1-naphthylvinyl)pyridine (trans-nvp) Zn²⁺ 1D polymeric chain, sensing of pollutants and explosives acs.org
4-((pyridin-4-ylthio)methyl)pyridine (PTMP) Ag⁺ 1-D chains, 2-D and 3-D networks rsc.org

Electronic Materials

The distinct molecular structure of this compound, particularly the electron-withdrawing nature of the methylsulfonyl group, imparts unique electronic properties that are of interest in materials science. evitachem.com These properties make it a candidate for the development of novel materials with specific electronic or optical characteristics. evitachem.com

Furthermore, the unique electronic characteristics created by the pyridine nitrogen and the sulfone group are being explored in the context of transition metal-catalyzed cross-coupling reactions. Research into developing novel catalytic systems for these reactions contributes to the broader field of heterocyclic chemistry and the creation of new synthetic tools for advanced materials.

Environmental Science

The environmental presence and impact of pyridine derivatives are of significant interest, particularly for halogenated compounds used as biocides.

The chlorinated derivative, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMS pyridine), is used as an antifouling biocide in marine paints and has also been employed in the textile and leather industries. nih.govenea.it Consequently, its environmental impact has been the subject of research. Studies show that TCMS pyridine can be toxic to non-target marine organisms even at low concentrations (μg/L and ng/L levels). nih.govenea.it It has been found to cause immunotoxic effects and oxidative stress in the colonial ascidian Botryllus schlosseri. nih.gov

Despite its toxicity, research on the environmental fate of TCMS pyridine indicates that it degrades relatively quickly under field conditions. Studies in different soil types have reported half-lives ranging from 7 to 14 days. Understanding the degradation pathways and behavior of such compounds is crucial for mitigating environmental risks and developing safer agricultural and industrial practices. chemimpex.com

Due to their potential environmental impact, reliable and sensitive analytical methods are necessary to monitor the occurrence of compounds like TCMS pyridine in the environment. enea.it Environmental samples, such as water and soil, are often complex matrices containing pollutants at trace levels, which necessitates a pre-concentration or clean-up step prior to analysis. enea.itncsu.edu Solid-phase extraction (SPE) is a commonly used technique for this purpose, allowing for the extraction of analytes from large sample volumes and the removal of interfering substances. ncsu.eduresearchgate.net

Several advanced analytical techniques are used for the detection and quantification of TCMS pyridine. Liquid chromatography-mass spectrometry (LC-MS) is one such method. For instance, a C18 column with a mobile phase of acetonitrile (B52724) and water can be used for separation, with the mass spectrometer operating in negative ionization mode for enhanced sensitivity. Gas chromatography (GC) coupled with mass spectrometry (GC-MS or GC-MS/MS) is another powerful tool. researchgate.net For GC analysis, a derivatization step may be needed to improve the volatility of the compound. These methods allow for the accurate quantification of TCMS pyridine and other biocides in environmental samples at very low detection limits, often in the nanogram-per-liter (ng/L) range. researchgate.netnih.gov

Assessment of Environmental Impact and Fate

Advanced Analytical Methods Utilizing this compound

In laboratory settings, this compound and its derivatives serve important roles in various analytical methods, particularly in chromatography.

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds in complex mixtures. chemimpex.com Derivatives of this compound are frequently analyzed using these methods and also serve as reference standards. chemimpex.com

Gas Chromatography (GC): In GC analysis, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine can be used as a reference standard to help identify and quantify other compounds. For its own analysis, GC coupled with mass spectrometry (GC-MS) is effective, sometimes requiring a derivatization step to increase volatility. spectrabase.com GC combined with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for detecting trace amounts in complex samples. researchgate.net

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC): LC and HPLC are widely used for the analysis of pyridine-containing compounds. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is a primary technique for the quantitative analysis of this compound and its derivatives. biomart.cn For example, the purity of synthesized pyridine analogs can be confirmed to be greater than 95% using HPLC. nih.gov The analysis of TCMS pyridine in environmental matrices often employs a C18 HPLC column for separation before detection by the mass spectrometer. Predicted LC-MS/MS spectra are available in databases to aid in the identification of these compounds. contaminantdb.ca

Table 2: Chromatographic Methods for this compound and Derivatives

Analytical Technique Application Sample Type / Context Key Details Reference(s)
GC-MS/MS Quantification of TCMS pyridine Water samples Solid-phase extraction pre-concentration; detection limits in the μg/L range. researchgate.net
LC-MS Quantification of TCMS pyridine Environmental matrices C18 column with acetonitrile/water mobile phase; negative ionization mode.
GC Reference Standard Laboratory research TCMS pyridine used to identify and quantify other compounds in mixtures.
HPLC / LC-MS Purity analysis and characterization Synthesized compounds Used to purify and confirm the structure of complex pyridine derivatives. nih.govsigmaaldrich.com

| LC-MS/MS | Quantitative Analysis | General | Used for quantitative analysis, metabolomics, and pharmacokinetic studies. | biomart.cn |

Spectroscopy in Analytical Chemistry

Spectroscopic methods are fundamental in the analytical chemistry of this compound, enabling its identification, structural elucidation, and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic signals that act as a molecular fingerprint for the compound and its derivatives.

In ¹H NMR spectroscopy, the protons on the pyridine ring and the methyl group of the methylsulfonyl moiety exhibit distinct chemical shifts. The methyl group typically appears as a sharp singlet, while the aromatic protons produce a more complex pattern in the downfield region of the spectrum. For instance, in a tetrachlorinated derivative, the methylsulfonyl group protons present as a singlet at approximately δ 3.2 ppm.

Infrared (IR) spectroscopy is particularly useful for confirming the presence of the sulfonyl functional group. This group displays strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These peaks are typically observed in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹. Mass spectrometry further aids in confirming the molecular weight and fragmentation patterns of the molecule.

Table 1: Characteristic Spectroscopic Data for this compound and Related Derivatives

Spectroscopic Technique Functional Group Characteristic Signal/Peak
¹H NMR Methyl Protons (-SO₂CH₃) Singlet, ~δ 3.2 ppm
Pyridine Ring Protons Multiplet, ~δ 7.2-8.5 ppm
IR Spectroscopy Sulfonyl S=O Stretch 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹
Mass Spectrometry Molecular Ion Peak Corresponds to the molecular weight

Note: Exact values can vary based on the solvent and specific molecular structure.

These analytical techniques are crucial not only for routine characterization but also for monitoring the synthesis and reactions of this compound, ensuring the purity and identity of the final products. researchgate.net

Emerging Research Directions

The this compound scaffold continues to be an area of active investigation, with research branching into sustainable manufacturing, the development of new synthetic strategies, and interdisciplinary applications that merge chemistry with biology and physics.

Sustainable Chemistry Innovations

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant research is focused on developing "green" synthetic routes for pyridine derivatives. bohrium.comrsc.orgresearchgate.net These innovations aim to enhance efficiency, reduce waste, and utilize less hazardous materials. researchgate.net

Novel Synthetic Methodologies

The development of new and efficient synthetic methods is crucial for accessing highly functionalized pyridine derivatives for various applications. researchgate.net Modern organic synthesis has moved towards one-pot, multicomponent reactions that combine several steps into a single procedure, thereby increasing efficiency and reducing waste. bohrium.commdpi.comnih.govorganic-chemistry.org

Recent advancements include:

One-Pot Synthesis of Building Blocks: Researchers have developed a high-yielding, large-scale, one-pot synthesis of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. This compound serves as a versatile building block, allowing for regioselective derivatization at multiple positions to create complex trisubstituted pyridines.

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are being employed to form new carbon-carbon bonds, enabling the synthesis of a wide array of novel pyridine derivatives with high precision.

[2+2+2] Cycloadditions: The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is an atom-economic method for constructing the pyridine ring. bohrium.com Recent work has focused on developing mild and efficient catalyst systems, such as an air-stable Co(III)-precatalyst, to broaden the scope and applicability of this reaction. bohrium.com

Microwave-Assisted Reactions: The use of microwave irradiation is becoming a standard technique to accelerate reactions and improve yields in the synthesis of highly functionalized pyridines from simple starting materials. acs.orgmdpi.comnih.gov

These methodologies provide chemists with powerful tools to construct complex molecular architectures based on the this compound core.

Interdisciplinary Research with Biology and Physics

The unique electronic properties and structural features of the this compound scaffold make it a valuable component in interdisciplinary research, particularly at the intersection of chemistry, biology, and physics. cuny.edupubtexto.comappleacademicpress.comstonybrook.edu

Biological and Medicinal Chemistry: The 4-(methylsulfonyl)phenyl group is a recognized pharmacophore, crucial for the biological activity of many compounds. This has led to extensive research in medicinal chemistry.

COX-2 Inhibitors: Derivatives containing the 4-(methylsulfonyl)phenyl moiety are prominent as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govbrieflands.combohrium.comrjsocmed.combohrium.com These compounds are investigated as anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.govbohrium.com For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as potent and selective COX-2 inhibitors. nih.gov

Other Therapeutic Targets: Beyond inflammation, derivatives are being explored for other diseases. Research has shown their potential as GPR119 agonists for diabetes treatment and as inhibitors of enzymes relevant to other conditions.

Chemical and Biological Physics: The fields of chemical physics and biophysics apply principles from physics to study chemical and biological systems, often involving advanced spectroscopy and computational methods. cuny.edumdpi.com

Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) are used to study the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. bohrium.com These theoretical calculations help rationalize experimentally observed chemo- and regioselectivity in synthetic reactions and predict the properties of new molecules. bohrium.com

Molecular Docking: In drug design, computational docking studies are used to simulate how these molecules bind to biological targets like the COX-2 enzyme. nih.govbohrium.comrjsocmed.com These simulations provide insight into the specific interactions, such as hydrogen bonds formed by the methylsulfonyl group within the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.govrjsocmed.com

This interdisciplinary approach, combining synthetic innovation with advanced biological evaluation and physical characterization, continues to unlock new applications and a deeper understanding of the chemical compound this compound and its derivatives.

Conclusion and Future Research Perspectives on 4 Methylsulfonyl Pyridine

Summary of Key Research Findings

Research into 4-(methylsulfonyl)pyridine has yielded several important discoveries, primarily centered on its utility as a building block and a key pharmacophore in biologically active molecules.

In medicinal chemistry , the 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibitors. This has led to the development of potent anti-inflammatory drugs. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a crucial intermediate in the synthesis of Etoricoxib, a widely used COX-2 inhibitor. google.com Numerous studies have designed and synthesized novel imidazo[1,2-a]pyridine (B132010) derivatives containing the 4-(methylsulfonyl)phenyl group, demonstrating significant and selective COX-2 inhibitory effects. nih.govnih.gov Some of these compounds exhibit IC₅₀ values as low as 0.05–0.07 µM and have shown notable analgesic activity in animal models. nih.govnih.gov

Beyond inflammation, derivatives have emerged as promising agents for treating type 2 diabetes. A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were identified as potent G-protein-coupled receptor 119 (GPR119) agonists, which effectively lowered blood glucose levels in oral glucose tolerance tests in mice. jchemrev.comnih.gov This highlights a dual mechanism of action that could provide a novel therapeutic strategy for diabetes. acs.org The scaffold has also been explored for its potential in developing anticancer, antimalarial, and antimicrobial agents. imist.manih.govtcgls.com

In agrochemicals , chlorinated derivatives such as 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (B80623) are recognized as effective herbicides, contributing to weed control and improved crop yields. chemimpex.com Its unique structure allows for targeted action against specific plant species. chemimpex.com

In material science , the stability and reactivity of these compounds are harnessed in the formulation of specialty coatings and polymers, enhancing durability and resistance to environmental factors. chemimpex.com

The synthesis of this compound and its derivatives typically involves the oxidation of the corresponding 4-(methylthio)pyridine (B1329834) precursor, often using reagents like hydrogen peroxide. vulcanchem.comorientjchem.org

Table 1: Selected Biologically Active this compound Derivatives and Research Findings

Derivative ClassTarget/ApplicationKey FindingsCitations
Imidazo[1,2-a]pyridinesCOX-2 Inhibition (Anti-inflammatory)High potency (IC₅₀ = 0.05-0.07 µM) and selectivity. Notable in vivo analgesic activity. nih.govnih.gov
2-Arylpyridine DerivativesGPR119 Agonism (Antidiabetic)Potent agonistic activity (EC₅₀ = 25-75 nM). Significant reduction in blood glucose in animal models. jchemrev.comnih.gov
Imidazo[4,5-b]pyridinesAntimalarialCompound 1 showed potent activity (Pf3D7 IC₅₀ = 29 nM) and high oral bioavailability in mice. tcgls.com
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridineHerbicide (Agrochemical)Effective in controlling unwanted plant growth, leading to increased crop yields. chemimpex.com

Identification of Knowledge Gaps

Despite significant progress, several knowledge gaps remain in the research landscape of this compound.

Comprehensive Biological Profiling: While many derivatives have been synthesized and tested for specific targets like COX-2 or GPR119, a comprehensive biological profile is often lacking. vulcanchem.com The full spectrum of their activities, potential off-target effects, and broader therapeutic potential are not fully understood.

Mechanistic Nuances: For some applications, such as its role in antimicrobial agents and specialty materials, the precise mechanisms of action are still under investigation. A deeper understanding of how the methylsulfonyl group and the pyridine (B92270) ring interact with biological molecules or material matrices is needed.

Structure-Activity Relationship (SAR) Subtleties: While the importance of the methylsulfonyl group is recognized, the SAR for many derivative classes is not fully elucidated. For example, the steric and electronic effects of substituents on the pyridine ring can dramatically alter activity, but these effects are not always predictable. nih.gov

Long-Term Environmental Fate and Impact: For derivatives used in agrochemicals, such as 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, more research is needed to understand their long-term environmental persistence, degradation pathways, and potential ecological impact. chemimpex.com

Metabolic Stability and Pharmacokinetics: Although some studies have reported favorable pharmacokinetic profiles for specific drug candidates, a broader understanding of the metabolic pathways and stability of different classes of this compound derivatives is required for more effective drug design. tcgls.com

Future Research Directions and Potential Breakthroughs

Addressing the existing knowledge gaps points toward several exciting avenues for future research that hold the potential for significant breakthroughs.

The versatility of the this compound scaffold suggests its potential in unexplored therapeutic areas. Future research should focus on designing and screening new libraries of derivatives against a wider range of biological targets. Potential areas include neurodegenerative diseases, where enzymes like COX-2 are implicated, and other infectious diseases beyond malaria. nih.gov Furthermore, functionalizing the scaffold for targeted drug delivery systems, such as nanoparticle carriers, could enhance bioavailability and efficacy. vulcanchem.com

While effective, traditional synthetic routes often require harsh conditions or generate significant waste. Future efforts should be directed towards developing greener and more sustainable synthetic methodologies. This includes the exploration of photocatalytic methods, one-pot syntheses to minimize intermediate isolation, and the use of catalytic systems like Ruthenium(III) chloride to improve atom economy and reduce the environmental factor (E-factor). vulcanchem.comorientjchem.orgresearchgate.net Such advancements would be crucial for large-scale industrial production. orientjchem.org

A powerful future direction lies in the synergy between computational modeling and experimental validation. Molecular docking studies have already proven valuable in understanding how derivatives bind to enzyme active sites like COX-2. nih.govnih.gov Expanding the use of quantum mechanical modeling, molecular dynamics simulations, and other computational tools can provide deeper insights into reaction mechanisms and structure-activity relationships. vulcanchem.commdpi.com This predictive power will guide the rational design of more potent and selective molecules, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Development of More Efficient and Sustainable Synthetic Routes

Societal Impact and Broader Implications of Research

The ongoing research into this compound has profound societal implications. The development of new and improved medicines based on this scaffold could lead to more effective treatments for widespread conditions like diabetes, inflammatory disorders, and cancer, improving global public health. jchemrev.comimist.ma In agriculture, the development of more effective and environmentally benign herbicides can contribute to food security by enhancing crop yields. chemimpex.com Furthermore, research into the environmental impact of these compounds promotes the development of safer and more sustainable agricultural practices. The continuous innovation in the synthesis and application of this compound derivatives underscores the vital role of heterocyclic chemistry in addressing critical challenges in medicine and industry.

Q & A

Q. What are the optimal synthetic routes for 4-(Methylsulfonyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via sulfonylation of pyridine derivatives. A NaClO₂-mediated protocol allows efficient preparation of pyridine-2-sulfonyl chlorides, which can be modified to introduce methyl groups . Alternatively, nitration of 4-halophenylpyridines (e.g., using HNO₃/H₂SO₄) provides intermediates for functionalization . Solvent choice is critical: polar solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize charged intermediates . Yield optimization requires controlled stoichiometry, temperature (typically 0–25°C), and purification via chromatography or recrystallization .

Q. How can crystallographic data for this compound derivatives be reliably refined?

  • Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. For accurate refinement:
  • Collect high-resolution data (≤1.0 Å resolution recommended).
  • Use twinning detection algorithms in SHELXD for complex cases.
  • Validate hydrogen bonding and sulfonyl group geometry with SHELXPRO .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation ).
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring’s C-3 position affect biological activity (e.g., COX-2 inhibition)?

  • Methodological Answer : Introducing substituents like morpholine or phenylamino groups at C-3 significantly enhances COX-2 selectivity. For example:
  • A morpholine substituent on 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine achieved an IC₅₀ of 0.07 µM for COX-2, with a selectivity index of 217.1 .
  • Structure-activity relationship (SAR) studies require molecular docking (e.g., AutoDock’s Lamarckian genetic algorithm) to predict binding modes. Electrostatic interactions between the sulfonyl group and COX-2’s Arg120 residue are critical .

Q. How can contradictory data on sulfonyl group reactivity be resolved in synthesis?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example:
  • Oxidation vs. Reduction : The sulfonyl group can be oxidized to sulfonic acids under strong oxidative conditions (e.g., KMnO₄) or reduced to sulfides with LiAlH₄. Control via pH and catalyst selection (e.g., Pd/C for selective reduction) is key .
  • Steric Effects : Bulky substituents near the sulfonyl group may hinder nucleophilic attacks. Computational modeling (DFT) helps predict steric/electronic influences .

Q. What analytical techniques validate the purity and stability of this compound under storage conditions?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular integrity (expected [M+H]⁺ for C₆H₇NO₂S: 158.0278).
  • Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks. Degradation >5% indicates need for inert storage (argon atmosphere) .

Q. How does the methylsulfonyl group influence pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • Solubility : The sulfonyl group increases water solubility but may reduce membrane permeability. LogP values can be tuned via substituent polarity .
  • Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) often metabolize sulfonyl-containing compounds. Use liver microsome assays to identify major metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.